![molecular formula C17H15N3O B3384977 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 59661-47-1](/img/structure/B3384977.png)
1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Overview
Description
1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyridine family and is characterized by the presence of a methoxyphenyl group, two methyl groups, and a carbonitrile group attached to a pyrrolo[2,3-b]pyridine core.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with 2,4-pentanedione to form a chalcone intermediate. This intermediate then undergoes cyclization with malononitrile in the presence of a base, such as piperidine, to yield the desired pyrrolo[2,3-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonitrile groups to amines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include bases like piperidine, solvents such as ethanol, and catalysts like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance:
- Mechanism of Action : These compounds may act as inhibitors of the ErbB family of receptor tyrosine kinases, which are often overexpressed in cancer cells .
- Case Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives against breast cancer cell lines, showing a reduction in tumor growth in vivo models .
Neurological Disorders
The compound's potential extends to neuropharmacology, where it may serve as a treatment for neurological disorders due to its ability to cross the blood-brain barrier. Research suggests:
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration, potentially aiding in conditions like Alzheimer's disease .
- Research Findings : A recent publication reported that these derivatives could modulate neurotransmitter systems, which are crucial for maintaining cognitive functions and mood stabilization.
Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial properties:
- In Vitro Studies : Tests have shown activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
- Mechanism : The compound's ability to disrupt bacterial cell wall synthesis has been noted as a possible mechanism for its antimicrobial action.
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Indole-based compounds also possess a heterocyclic structure and have been widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxyphenyl group, which can influence its reactivity and biological activity.
Biological Activity
1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine class, which has been associated with various pharmacological effects, including antimicrobial and anticancer activities.
Structural Characteristics
The molecular formula of this compound is C17H15N3O, and it features a pyrrole ring fused with a pyridine ring. The presence of a methoxy group on the phenyl ring and a carbonitrile functional group enhances its reactivity and solubility in organic solvents, which are crucial for its biological activity.
Biological Activities
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant biological activities. Below are some key findings regarding the biological activity of the compound:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to known antibiotics against Gram-positive and Gram-negative bacteria.
- Biofilm Inhibition : It was effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored:
- Cell Viability Assays : Studies indicated that it reduced cell viability in various cancer cell lines, suggesting cytotoxic effects.
- Mechanistic Insights : Molecular docking studies revealed interactions with key proteins involved in cancer cell proliferation and survival pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | |
Anticancer | Reduced viability in cancer cell lines | |
Biofilm Formation | Inhibition of biofilm formation |
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound binds to active sites of enzymes involved in bacterial metabolism and cancer cell signaling pathways.
Table 2: Docking Study Results
Protein Target | Binding Affinity (kcal/mol) | Interaction Type |
---|---|---|
Lipoprotein-associated PLA2 | -9.5 | Hydrogen bonds |
Protein Kinase B (Akt) | -8.7 | Hydrophobic interactions |
Cyclin-dependent Kinase 2 (CDK2) | -8.3 | Ionic interactions |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-8-12(2)19-17-16(11)13(9-18)10-20(17)14-4-6-15(21-3)7-5-14/h4-8,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFNBQKYVGVQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312412 | |
Record name | 1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59661-47-1 | |
Record name | NSC254170 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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